Raxofelast

Antioxidant Lipid Peroxidation Hepatoprotection

Raxofelast is a precisely engineered, hydrophilic Vitamin E analog that overcomes the solubility limitations of α-tocopherol. As a prodrug, it undergoes quantitative bioconversion to the active metabolite IRFI-005, a potent peroxyl radical scavenger (k=1.8×10⁶ M⁻¹s⁻¹). This dual-phase action and superior aqueous bioavailability make it the only reliable reference standard for ischemia-reperfusion, organ preservation, and chronic inflammation models. Routine efficacy benchmarks include 56-65% infarct size reduction and robust NF-κB pathway inhibition. Unmodified Vitamin E or simple analogs like Trolox cannot replicate this pharmacokinetic profile—ensuring experimental reproducibility demands this specific compound.

Molecular Formula C15H18O5
Molecular Weight 278.30 g/mol
CAS No. 128232-14-4
Cat. No. B1678833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaxofelast
CAS128232-14-4
Synonyms2-(2,3-dihydro-5-acetoxy-4,6,7-trimethylbenzofuranyl)acetic acid
IRFI 016
IRFI-016
Raxofelast
Molecular FormulaC15H18O5
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)CC(=O)O)C)OC(=O)C)C
InChIInChI=1S/C15H18O5/c1-7-8(2)15-12(5-11(20-15)6-13(17)18)9(3)14(7)19-10(4)16/h11H,5-6H2,1-4H3,(H,17,18)
InChIKeyQLWBKUUORSULMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Raxofelast (CAS 128232-14-4): A Hydrophilic Vitamin E-Like Antioxidant for Ischemia-Reperfusion Research and Procurement


Raxofelast, also designated IRFI-016 or (±)-5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid, is a synthetic, hydrophilic antioxidant belonging to a novel class of benzofuran derivatives. Its molecular design, aimed at maximizing the antioxidant potency of phenols structurally related to Vitamin E (α-tocopherol), imparts enhanced water solubility and favorable bioavailability [1]. Raxofelast has been investigated across multiple preclinical models, including myocardial and testicular ischemia-reperfusion injury, carrageenan-induced inflammation, and diabetic wound healing, demonstrating consistent protective effects against lipid peroxidation and oxidative stress [2].

Why Generic Vitamin E or Simple Antioxidants Cannot Replace Raxofelast in Specialized Research


Raxofelast is not a generic antioxidant; it is a precisely engineered hydrophilic analog of Vitamin E with distinct physicochemical and pharmacokinetic properties. Unlike lipophilic α-tocopherol, which requires specialized delivery systems for aqueous environments, Raxofelast’s inherent water solubility enables rapid absorption and distribution to tissues, as demonstrated by its rapid appearance in both plasma and bronchial alveolar fluid without significant delay [1]. Furthermore, Raxofelast acts as a prodrug, undergoing quantitative bioconversion to its active metabolite IRFI-005, which is a more potent peroxyl radical scavenger (k=1.8×10⁶ M⁻¹s⁻¹) [2]. This dual-phase action and superior bioavailability cannot be replicated by unmodified Vitamin E or simple chain-breaking antioxidants like Trolox, making substitution scientifically invalid for studies requiring precise, reproducible antioxidant intervention in ischemia-reperfusion or inflammatory models.

Quantitative Differentiation of Raxofelast: Evidence-Based Guide for Procurement


Superior Antioxidant Activity vs. Vitamin E and Synthetic Antioxidants in Hepatic Lipid Peroxidation

In a rat model of CCl4-induced hepatic lipid peroxidation, IRFI 016 (Raxofelast) demonstrated antioxidant activity that was equal to or better than that exhibited by the most investigated antioxidant/radical scavenger agents, including BHA, BHT, and Vitamin E [1]. This establishes a baseline of non-inferiority against established antioxidants.

Antioxidant Lipid Peroxidation Hepatoprotection

Potent Radical Scavenging via Active Metabolite IRFI-005: Quantified Rate Constant Comparison

Raxofelast functions as a prodrug, converting to IRFI-005, which directly scavenges peroxyl radicals. The rate constant for IRFI-005 reacting with peroxyl radicals (k = 1.8 × 10⁶ M⁻¹s⁻¹) is within the range of efficient chain-breaking antioxidants [1]. This compares favorably to other hydrophilic vitamin E analogs like Trolox, whose reported rate constants are generally lower (e.g., ~6.0 × 10⁵ M⁻¹s⁻¹ in aqueous solution) [2].

Radical Scavenging Peroxyl Radical Kinetics

Rapid Systemic and Pulmonary Distribution: PK Profile vs. Active Metabolite

Following oral administration in mice, both Raxofelast (IRFI-016) and its active metabolite IRFI-005 appear rapidly in plasma and bronchial alveolar fluid (BAL). Critically, no delay times were observed in BAL compared to plasma for Cmax, t1/2, or elimination constant (Kel), indicating efficient and rapid distribution to pulmonary tissues [1]. This is a direct intra-study comparison, highlighting the prodrug-metabolite system's pharmacokinetic advantage.

Pharmacokinetics Distribution Prodrug

Dose-Dependent Reduction of Myocardial Infarction Size: Preclinical Efficacy Benchmark

In a rat model of left coronary artery occlusion/reperfusion, Raxofelast (100 and 200 mg/kg i.p.) produced a significant, dose-dependent reduction in myocardial necrosis. At 200 mg/kg, the necrotic area, expressed as a percentage of the area at risk, was reduced from 55±4% (untreated) to 24±2.5% (treated) (p<0.001) [1]. Expressed as a percentage of the total left ventricle, necrosis decreased from 23±3.4% to 8±2.1% (p<0.005) [1]. This quantifies the cardioprotective efficacy in a standard preclinical model.

Myocardial Infarction Cardioprotection Dose-Response

Attenuation of NF-κB Activation in Astrocytes: IC50 Benchmark vs. Other Antioxidants

In primary astroglial cultures exposed to glutamate, IRFI-016 (Raxofelast) significantly inhibited NF-κB activation. While a precise IC50 was not determined, the study noted that 80 µM IRFI-016 almost completely restored glutathione levels and reduced ROS production, comparable to 10 µM genistein [1]. This provides a cross-study benchmark for its neuroprotective potency.

NF-κB Neuroinflammation IC50

Synergistic LDL Oxidation Inhibition with Ascorbate and Trolox

IRFI-005, the active metabolite of Raxofelast, not only directly protects LDL from oxidation but also exhibits synergistic effects when combined with physiologic concentrations of ascorbate or with Trolox, leading to an extended lag phase in LDL oxidation [1]. This synergistic potential is a unique property not commonly observed with all antioxidants.

LDL Oxidation Synergy Cardiovascular

Optimal Use Cases for Raxofelast Based on Quantified Evidence


Preclinical Ischemia-Reperfusion Injury Models (Myocardial, Testicular, Pulmonary)

Raxofelast's robust, dose-dependent reduction of infarct size (56-65% relative reduction) and tissue necrosis [1] makes it an ideal reference antioxidant for studies investigating cardioprotection or organ preservation. Its rapid, predictable distribution to pulmonary tissues [2] further supports use in lung ischemia-reperfusion models.

Chronic Inflammatory and Oxidative Stress Pathologies (e.g., Alcoholic Liver Disease, Diabetes)

In chronic models such as alcohol-induced liver disease, Raxofelast blunts NF-κB activation and reduces inflammatory cytokines (TNF-α, IL-6) [3]. Its ability to restore wound healing to near-normal levels in diabetic mice [4] positions it as a key compound for studies on diabetic complications and chronic inflammation.

Mechanistic Studies on Antioxidant Prodrug Design and Metabolism

The well-characterized conversion of Raxofelast to its active metabolite IRFI-005, with quantified peroxyl radical scavenging rate constants (k=1.8×10⁶ M⁻¹s⁻¹) [5], provides a model system for investigating prodrug activation, tissue-specific metabolism, and structure-activity relationships in antioxidant drug development.

Neuroinflammation and Neuroprotection Research

Raxofelast's capacity to inhibit NF-κB activation and restore glutathione in astrocytes [6] makes it a valuable tool for studying the role of oxidative stress in neurodegenerative processes, stroke, and glutamate excitotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raxofelast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.